H-Asp(Leu-OH)-OH

Description

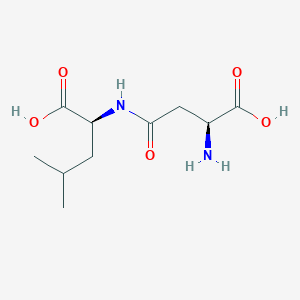

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJILWQAFPUBHP-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-Asp(Leu-OH)-OH: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Asp(Leu-OH)-OH, chemically known as (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid, is a dipeptide composed of L-aspartic acid and L-leucine.[1] What distinguishes this molecule is the atypical peptide bond formed through the β-carboxyl group of the aspartic acid residue, classifying it as a β-aspartyl dipeptide. This structural feature significantly influences its chemical and biological properties, making it a subject of interest in peptidomimetics, drug delivery, and as a potential bioactive molecule. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound.

Part 1: Core Properties and Structure

Chemical Structure and Identification

The structure of this compound features an L-aspartic acid residue linked to an L-leucine residue via an amide bond involving the β-carboxyl group of the aspartic acid.

Molecular Formula: C₁₀H₁₈N₂O₅[1]

Molecular Weight: 246.26 g/mol [1]

IUPAC Name: (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid[1]

Synonyms: β-Asp-Leu, L-beta-aspartyl-L-leucine, H-β-Asp-Leu-OH[1]

CAS Number: 14650-26-1

Physicochemical Properties

The physicochemical properties of this compound are dictated by its functional groups: two carboxylic acid groups (one α and one β), one primary amino group, and the hydrophobic isobutyl side chain of leucine.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in water and methanol | --- |

| pKa Values (Estimated) | pKa₁ (α-COOH of Leu) ≈ 2.3, pKa₂ (β-COOH of Asp) ≈ 3.9, pKa₃ (α-NH₃⁺ of Asp) ≈ 9.8 | [2] |

| Isoelectric Point (pI) (Calculated) | ≈ 3.1 |

Causality Behind Physicochemical Properties:

The presence of two carboxylic acid groups and one amino group makes this compound an acidic dipeptide. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a peptide with an acidic side chain, the pI is the average of the pKa values of the two most acidic groups. In this case, the α-carboxyl group of leucine and the β-carboxyl group of aspartic acid are the most acidic, leading to an estimated pI in the acidic range. This low pI is critical for designing purification strategies like ion-exchange chromatography and for understanding its behavior in physiological environments.

Ionization States of this compound

The charge of this compound is pH-dependent. Understanding its ionization states is crucial for its application in various experimental settings.

Caption: Ionization states of this compound at different pH ranges.

Part 2: Synthesis and Characterization

The synthesis of β-aspartyl peptides like this compound requires careful control to ensure the formation of the desired β-linkage over the more common α-linkage. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be adapted for this purpose.

Synthesis of this compound

A common strategy for synthesizing β-aspartyl peptides involves the use of an aspartic acid building block where the α-carboxyl group is protected, leaving the β-carboxyl group available for coupling.

Conceptual Workflow for Solid-Phase Synthesis:

Caption: A generalized workflow for the solid-phase synthesis of this compound.

Detailed Protocol for Solid-Phase Synthesis (Manual):

-

Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Leucine):

-

Dissolve Fmoc-Leu-OH (3 equivalents relative to resin capacity) and HOBt/HBTU (3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Second Amino Acid Coupling (β-Aspartic Acid):

-

Use Fmoc-Asp(OtBu)-OH, where the α-carboxyl group is protected as a tert-butyl ester.

-

Repeat the coupling procedure as in step 2.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection procedure as in step 3.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Trustworthiness of the Protocol: This protocol incorporates standard Fmoc-SPPS procedures.[3] The use of an α-protected aspartic acid derivative is a key self-validating step to direct the formation of the β-peptide bond. The final purification by RP-HPLC and characterization by mass spectrometry and NMR serve to confirm the successful synthesis of the target molecule.

Purification

RP-HPLC is the standard method for purifying synthetic peptides.[4] The separation is based on the hydrophobicity of the peptide.

Typical RP-HPLC Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect peaks and analyze by mass spectrometry to identify the desired product.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 247.27.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include the α-protons of both amino acid residues, the β-protons of the aspartic acid residue, and the protons of the leucine side chain.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons of the peptide bond and the two carboxylic acid groups would be expected.

-

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product, which should ideally be >95%.

Part 3: Biological Significance and Applications

The presence of a β-peptide bond makes this compound and other β-peptides resistant to degradation by many common proteases, which are typically specific for α-peptide bonds.[5] This inherent stability makes them attractive candidates for drug development.

Biological Activity

While extensive research on the specific biological activities of this compound is ongoing, studies on related β-aspartyl peptides suggest several potential roles:

-

Altered Physiological Effects: The inclusion of a β-aspartyl bond can lead to a loss of the inherent physiological activities of the corresponding α-peptide.[6] This highlights the critical role of peptide backbone conformation in biological recognition.

-

Enzymatic Degradation Resistance: β-peptides show high stability against enzymatic degradation, which could lead to a longer half-life in vivo compared to their α-peptide counterparts.[5]

-

Bioavailability: Studies have shown that indigestible isomerized aspartic dipeptides can be absorbed into the bloodstream after oral administration of protein hydrolysates, suggesting potential for oral bioavailability.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research.

-

Peptidomimetics: As a building block for larger peptides, it can be used to introduce conformational constraints and increase metabolic stability.[7]

-

Targeted Drug Delivery: Peptides are increasingly being used to target drugs to specific cells or tissues.[8][9][10] The stability of β-peptides makes them attractive for developing robust targeting ligands.

-

Study of Post-Translational Modifications: The non-enzymatic formation of β-aspartyl linkages is a form of protein damage that can accumulate with age.[11] Synthetic β-aspartyl peptides are crucial for studying the biological consequences of this modification and for developing assays to detect it.

-

Biomarker Research: The presence of β-aspartyl peptides in biological fluids could potentially serve as a biomarker for certain physiological or pathological states.[12]

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol is designed to assess the stability of this compound against a common protease compared to its α-linked isomer.

-

Prepare Solutions:

-

Stock solutions (1 mg/mL) of this compound and its α-linked isomer (H-α-Asp-Leu-OH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

A stock solution of a protease (e.g., Trypsin) in the same buffer.

-

-

Incubation:

-

In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of 100 µg/mL and a final protease concentration of 10 µg/mL.

-

Include a control for each peptide without the protease.

-

Incubate all tubes at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and stop the reaction by adding a protease inhibitor or by heat inactivation.

-

-

Analysis:

-

Analyze the aliquots by RP-HPLC.

-

Monitor the decrease in the peak area of the intact peptide over time.

-

-

Data Interpretation:

-

Plot the percentage of remaining intact peptide against time for both the α- and β-isomers. A significantly slower degradation rate for this compound would demonstrate its increased proteolytic stability.

-

Conclusion

This compound is more than just a simple dipeptide; its β-linkage confers unique chemical and biological properties that set it apart from its α-linked counterpart. Its resistance to enzymatic degradation and potential for oral bioavailability make it a molecule of significant interest for researchers in drug development and peptide chemistry. The synthesis and characterization of this and other β-peptides are crucial for exploring their full therapeutic potential and for understanding the biological implications of this non-canonical peptide bond. As our understanding of the "β-peptidome" grows, so too will the applications for these fascinating molecules.

References

-

Gehringer, F., et al. (2012). Enzymatic Degradation of Beta- and Mixed Alpha,beta-Oligopeptides. PubMed. ([Link])

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])

-

Kinouchi, T., et al. (2023). Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB. Journal of Biological Chemistry, 299(1), 102778. ([Link])

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. ([Link])

-

Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. ([Link])

-

AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])

-

Human Metabolome Database. (2022). Showing metabocard for Aspartyl-Leucine (HMDB0028757). ([Link])

-

Haley, E. E., et al. (1966). β-Aspartyl Peptides in Enzymatic Hydrolysates of Protein. Biochemistry, 5(9), 3229-3235. ([Link])

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. ([Link])

-

Hayakawa, Y. (1994). Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities. Journal of Biochemistry, 115(1), 15-17. ([Link])

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. ([Link])

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. ([Link])

-

The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). ([Link])

-

Gronke, R. S., et al. (1989). Aspartyl Beta-Hydroxylase: In Vitro Hydroxylation of a Synthetic Peptide Based on the Structure of the First Growth Factor-Like Domain of Human Factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. ([Link])

-

University of Calgary. Ch27 pKa and pI values. ([Link])

-

Human Metabolome Database. Aspartyl-Leucine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0028757). ([Link])

-

Wikipedia. Post-translational modification. ([Link])

-

PubChem. L-beta-aspartyl-L-leucine. ([Link])

-

Human Metabolome Database. (2021). Showing metabocard for L-beta-aspartyl-L-leucine (HMDB0011166). ([Link])

-

Legnini, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7175. ([Link])

-

Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer. ([Link])

-

Isolan, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 551-589. ([Link])

-

PubChem. L-Leucine. ([Link])

-

Sanghvi, R. (2015). Comparison of 1H-NMR and 13C-NMR. Slideshare. ([Link])

-

Sureshbabu, V. V., & Narendra, N. (2012). Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation. International Journal of Peptide Research and Therapeutics, 18(4), 311-318. ([Link])

-

Kim, D. W., et al. (2022). Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. Pharmaceutics, 14(5), 1058. ([Link])

-

Legnini, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. ([Link])

-

Zhang, Y., et al. (2022). Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. Pharmaceutics, 14(6), 1193. ([Link])

-

National Institute of Standards and Technology. Leucine. ([Link])

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000687). ([Link])

-

University of California, Davis. Amino Acids. ([Link])

-

Wikipedia. Amino acid. ([Link])

-

Gallardo-Chacón, J. J., et al. (2024). Release of Bioactive Peptides from Whey Protein During In Vitro Digestion and Their Effect on CCK Secretion in Enteroendocrine Cells: An In Silico and In Vitro Approach. International Journal of Molecular Sciences, 25(1), 543. ([Link])

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ([Link])

-

ResearchGate. (2021). Effects of the isomers of aspartic peptides (Asp-Val, Asp-Ile, Asp-Leu,...) on the locomotor activity after forced walking for 3 h. ([Link])

-

Aina, O. H., et al. (2012). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. Current Medicinal Chemistry, 19(24), 4088-4103. ([Link])

-

Wang, Y., et al. (2023). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Pharmaceutics, 15(4), 1083. ([Link])

Sources

- 1. L-beta-aspartyl-L-leucine | C10H18N2O5 | CID 3549397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids [vanderbilt.edu]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. ffhdj.com [ffhdj.com]

- 5. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-translational modification - Wikipedia [en.wikipedia.org]

H-Asp(Leu-OH)-OH CAS number 14650-26-1

An In-depth Technical Guide to H-Asp(Leu-OH)-OH (β-Aspartyl-Leucine)

CAS Number: 14650-26-1

Foreword: Beyond the Building Block

In the landscape of peptide science, dipeptides represent the fundamental units of biological information and structure. Among these, this compound, or β-Aspartyl-Leucine, emerges not merely as a simple dipeptide but as a specialized molecular tool. Its defining feature—the unconventional β-peptide bond involving the side-chain carboxyl group of aspartic acid—imparts unique conformational and metabolic properties. This guide moves beyond a surface-level description, offering researchers and drug developers a comprehensive technical treatise on its synthesis, purification, characterization, and strategic application. Herein, we dissect the causality behind methodological choices, providing field-proven insights to empower your research and development endeavors.

Section 1: Core Molecular Profile and Strategic Significance

This compound is a dipeptide composed of L-aspartic acid and L-leucine, distinguished by the peptide linkage occurring at the β-carboxyl group of the aspartic acid residue. This structural nuance is critical, as it differentiates it from its α-linked isomer and is key to its utility.

Physicochemical Characteristics

A precise understanding of the molecule's properties is the foundation for its effective use. Key data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14650-26-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][4] |

| Molecular Weight | 246.26 g/mol | [1][4] |

| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [4] |

| Synonyms | H-β-Asp-Leu-OH, beta-Asp-Leu, L-β-Aspartyl-L-leucine | [1][3][4] |

| Appearance | White to off-white solid/powder | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage Conditions | ≤ -10 °C; Hygroscopic | [1][3] |

The Significance of the β-Peptide Bond

The choice to utilize a β-linked dipeptide is a strategic one in peptide design. Unlike the natural α-peptide bonds that form the backbone of proteins, β-peptide bonds introduce a different spacing and geometry. This has several profound implications:

-

Metabolic Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are highly specific for α-peptide bonds. This extends the molecule's half-life in biological systems, a crucial attribute in drug development.

-

Conformational Constraint: The additional methylene group in the backbone of a β-peptide can induce unique secondary structures (e.g., helices, sheets) that are distinct from those formed by α-peptides. This allows for the creation of novel scaffolds for mimicking protein surfaces or targeting receptors.

-

Specific Recognition: this compound serves as a known substrate for specialized enzymes such as E. coli isoaspartyl dipeptidase, making it a valuable tool for studying and screening for this enzymatic activity.[2]

The combination of a polar, acidic aspartyl residue with a bulky, hydrophobic leucine residue further enhances its versatility, enabling its incorporation into sequences designed to modulate solubility, receptor binding, and bioavailability.[2][5]

Section 2: Synthesis of Peptides Incorporating this compound

The synthesis of peptides containing this compound is most efficiently achieved via Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the predominant methodology due to its mild deprotection conditions, which minimize side reactions.[6]

The Rationale of SPPS

SPPS was a revolutionary advance because anchoring the growing peptide chain to an insoluble resin support simplifies the entire process.[6] Excess reagents and by-products from each step are easily removed by simple filtration and washing, eliminating the need for complex purifications between cycles and enabling automation.[7][8]

Experimental Protocol: Synthesis of a Model Tripeptide (e.g., Ala-β-Asp-Leu)

This protocol details the manual synthesis of a model tripeptide to illustrate the core principles. The process is a self-validating system where success at each stage is predicated on the high-fidelity completion of the previous one.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Asp(OAll)-OH (Note: The β-carboxyl is protected to allow coupling through the α-carboxyl)

-

Fmoc-Ala-OH

-

H-Leu-OH

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Step-by-Step Methodology:

-

Resin Preparation & First Amino Acid Loading:

-

Rationale: 2-CTC resin is chosen for synthesizing C-terminal free acids because it allows for cleavage under very mild acidic conditions, preserving acid-labile side-chain protecting groups if needed.[9]

-

a. Place 2-CTC resin (e.g., 0.5 mmol scale) in a reaction vessel.

-

b. Swell the resin in DCM for 30 minutes. Drain.[7]

-

c. Dissolve Fmoc-Leu-OH (3 eq) and DIPEA (7.5 eq) in dry DCM.[7]

-

d. Add the amino acid solution to the resin and agitate for 1 hour.

-

e. "Cap" any unreacted chloride sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 15 minutes.[7]

-

f. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Iterative Peptide Elongation (SPPS Cycle):

-

Rationale: This cycle of deprotection and coupling is the core of peptide synthesis, repeated for each amino acid to be added.[8]

-

a. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes. This two-step process ensures complete Fmoc removal.

-

Wash thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

b. Amino Acid Coupling (Fmoc-Asp(OAll)-OH):

-

Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, especially for sterically hindered amino acids.[6]

-

In a separate vial, pre-activate Fmoc-Asp(OAll)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; free amines will yield a blue color). If the test is positive, recouple.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

c. Repeat Cycle for Fmoc-Ala-OH: Repeat steps 2a and 2b using Fmoc-Ala-OH.

-

-

Final Cleavage and Deprotection:

-

Rationale: A strong acid cocktail, typically TFA-based, is used to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups (in this case, none are acid-labile, but this is the standard procedure).[6][10] Scavengers like TIS and water are included to trap reactive carbocations generated during cleavage, preventing side reactions.

-

a. Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

-

b. Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

-

c. Add the cocktail to the resin and agitate for 2-3 hours at room temperature.

-

d. Filter the resin and collect the filtrate containing the peptide.

-

e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

-

SPPS Workflow Diagram

Caption: The iterative four-step Solid-Phase Peptide Synthesis (SPPS) cycle.

Section 3: Purification and Analytical Characterization

Crude synthetic peptides contain impurities such as deletion sequences, truncated peptides, and by-products from protecting groups. Therefore, rigorous purification and characterization are mandatory to ensure the final product's identity and purity.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for peptide purification.[11] The separation is based on the differential hydrophobic character of the target peptide and its impurities.[12]

-

Principle of Separation: The peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is applied, causing molecules to elute in order of increasing hydrophobicity.[13] The ion-pairing agent, TFA, is used to sharpen peaks and improve resolution.

Protocol: RP-HPLC Purification

-

Preparation:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent.

-

Filter the sample through a 0.22 µm filter to remove particulates.

-

Equilibrate the preparative RP-HPLC system with the starting conditions.

-

-

Chromatographic Conditions:

| Parameter | Typical Condition | Rationale |

| Column | Preparative C18, 5-10 µm particle size, wide pore (300 Å) | C18 provides strong hydrophobic retention. Wide pores are essential for accommodating peptide molecules.[13] |

| Mobile Phase A | 0.1% (v/v) TFA in H₂O | The aqueous phase with an ion-pairing agent to ensure peptide protonation and sharp peaks.[11] |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | The organic phase used to elute the peptide from the column.[11] |

| Gradient | e.g., 5-65% B over 60 minutes | A shallow gradient is crucial for achieving high-resolution separation of closely related impurities.[14] |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | Optimized for separation efficiency and pressure limits. |

| Detection | UV Absorbance at 214-220 nm | Wavelengths where the peptide backbone bond absorbs strongly.[12] |

-

Fraction Collection & Analysis:

-

Collect fractions corresponding to the main peak.

-

Analyze the purity of each collected fraction by analytical RP-HPLC.

-

Pool the fractions that meet the desired purity level (e.g., >98%).

-

Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a fluffy, white powder.

-

Analytical Characterization

1. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular identity of the synthesized peptide.[15]

-

Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The analysis should yield a mass-to-charge (m/z) ratio that corresponds to the calculated molecular weight of the target peptide.[16]

-

Tandem MS (MS/MS): Can be used to fragment the peptide and confirm its amino acid sequence.[17]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural confirmation.

-

Methodology: 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments can confirm the presence of specific amino acid residues and their connectivity. For this compound, characteristic signals for the leucine isobutyl group (doublets and a multiplet around 0.9-1.7 ppm) and the aspartic acid backbone protons would be expected.[18][19]

Post-Synthesis Workflow Diagram

Caption: Standard workflow from crude peptide to final, purified product.

Section 4: Applications in Research and Development

The unique properties of this compound make it a valuable component in several advanced scientific domains.

-

Drug Development and Peptidomimetics: Its primary role is as a building block in the synthesis of peptide-based therapeutics.[1] By incorporating this dipeptide, researchers can design molecules with enhanced stability and novel conformations to target specific biological pathways, potentially with greater efficacy and reduced side effects.[1]

-

Biotechnology: It is employed in the production of specialized recombinant proteins and can be used to develop diagnostic tools and vaccines where specific peptide sequences are required.[1]

-

Enzymology and Cancer Research: As a substrate for isoaspartyl dipeptidases, it is a key reagent in studying enzyme kinetics and inhibitor screening. Furthermore, some research suggests that peptides containing this moiety may induce apoptosis in cancer cells, opening avenues for therapeutic exploration.[2]

-

Food Science: The constituent amino acids, aspartic acid and leucine, contribute to umami and other flavor profiles. This dipeptide has potential applications in food science for flavor enhancement.[1][20]

Conclusion

This compound (CAS 14650-26-1) is far more than a simple dipeptide. Its β-linkage provides a strategic advantage for scientists aiming to create metabolically stable and conformationally unique peptides. From the foundational principles of SPPS to the rigors of RP-HPLC purification and multifaceted analytical characterization, a thorough understanding of the methodologies described in this guide is essential for leveraging its full potential. As the fields of peptide therapeutics and biotechnology continue to advance, the strategic application of specialized building blocks like β-Aspartyl-Leucine will undoubtedly play a pivotal role in the development of next-generation scientific innovations.

References

- Vigneron, J. P., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.

-

Chem-Impex International. H-β-Asp-Leu-OH Product Page. Available at: [Link]

-

Schluter, H., et al. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed. Available at: [Link]

-

Krutsch, H. C., & Pisano, J. J. (1978). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. PubMed. Available at: [Link]

-

Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]

-

Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

-

Junk, G., & Svec, H. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society. Available at: [Link]

-

Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

-

Pharmaffiliates. Product Page for ((S)-3-Amino-3-carboxypropanoyl)-L-leucine. Available at: [Link]

-

Biomatik. Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Available at: [Link]

-

MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available at: [Link]

-

Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. PubMed. Available at: [Link]

-

Human Metabolome Database. Metabocard for Aspartyl-Leucine (HMDB0028757). Available at: [Link]

-

PubChem. This compound Compound Summary (CID 7016063). Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Wikipedia. Amino acid. Available at: [Link]

-

Chemistry LibreTexts. High Resolution Proton NMR Spectra. Available at: [Link]

-

Wikipedia. Beefy meaty peptide. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 14650-26-1: B-asp-leu | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 14650-26-1 [amp.chemicalbook.com]

- 4. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. biovera.com.au [biovera.com.au]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. biomatik.com [biomatik.com]

- 11. bachem.com [bachem.com]

- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 13. hplc.eu [hplc.eu]

- 14. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Beefy meaty peptide - Wikipedia [en.wikipedia.org]

Unveiling the Enigma: A Technical Guide to the Potential Biological Significance of β-Aspartyl-L-leucine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical exploration of β-Aspartyl-L-leucine, a dipeptide at the frontier of biochemical investigation. Given the current scarcity of direct research on this specific molecule, this guide adopts a foundational approach. It synthesizes established knowledge of its constituent amino acids, the unique properties of β-peptides, and proven experimental methodologies to build a robust framework for future inquiry. Our objective is to illuminate the potential biological significance of β-Aspartyl-L-leucine and to provide the scientific community with the necessary theoretical and practical tools to explore this promising area of research.

Introduction: The Uncharted Territory of a Hybrid Peptide

β-Aspartyl-L-leucine is a dipeptide comprised of L-aspartic acid and L-leucine, linked through a peptide bond involving the β-carboxyl group of aspartic acid. This "hybrid" peptide structure, containing a β-amino acid linkage, distinguishes it from the more common α-peptides that constitute proteins. While it has been identified in certain food sources, its physiological effects and biological roles remain largely uncharacterized, with a notable lack of published literature on the compound. This guide, therefore, serves as a foundational text, postulating potential significance based on the well-understood roles of its components and the unique chemical properties imparted by the β-linkage.

Deconstructing the Components: L-Aspartic Acid and L-Leucine

To hypothesize the potential functions of β-Aspartyl-L-leucine, a thorough understanding of its constituent amino acids is paramount.

L-Aspartic Acid: A Key Metabolic and Signaling Node

L-aspartic acid is a non-essential, acidic amino acid central to numerous metabolic pathways. It is a key intermediate in the urea cycle and participates in the biosynthesis of other amino acids and nucleotides. Beyond its metabolic roles, L-aspartic acid also functions as an excitatory neurotransmitter in the central nervous system, acting on NMDA receptors.

L-Leucine: A Master Regulator of Protein Metabolism

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its critical role in protein synthesis and muscle metabolism.[1] It acts as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Leucine's influence extends to hormonal regulation, including insulin and growth hormone secretion, and it contributes to energy production.[1]

Table 1: Summary of the Biological Roles of L-Aspartic Acid and L-Leucine

| Amino Acid | Key Biological Functions |

| L-Aspartic Acid | - Intermediate in the urea cycle- Precursor for other amino acids and nucleotides- Excitatory neurotransmitter |

| L-Leucine | - Stimulates muscle protein synthesis via the mTOR pathway- Regulates insulin and growth hormone secretion- Serves as a substrate for energy production |

The β-Linkage: A Paradigm Shift in Peptide Properties

The defining feature of β-Aspartyl-L-leucine is the peptide bond at the β-carbon of aspartic acid. This seemingly subtle structural alteration has profound implications for the molecule's biochemical behavior, primarily by conferring resistance to enzymatic degradation.

Peptides composed of β-amino acids, known as β-peptides, are not recognized by the proteases that readily cleave α-peptide bonds.[2][3] This proteolytic stability suggests that β-Aspartyl-L-leucine could have a significantly longer biological half-life than its α-isomer, potentially leading to more sustained physiological effects.[2][3] Furthermore, β-peptides are known to form stable secondary structures, which could enable specific interactions with biological targets.[2]

Hypothesized Biological Significance and Therapeutic Potential

Based on the properties of its constituents and the β-linkage, we can formulate several hypotheses regarding the biological significance of β-Aspartyl-L-leucine:

-

Sustained Anabolic Signaling: Given leucine's role in mTOR activation, β-Aspartyl-L-leucine, due to its proteolytic resistance, could act as a long-lasting signal for protein synthesis. This could have therapeutic applications in conditions characterized by muscle wasting, such as sarcopenia and cachexia.

-

Neuromodulation with Enhanced Stability: The presence of aspartic acid suggests a potential role in neurotransmission. The β-linkage could result in a neuromodulator with a prolonged duration of action compared to L-aspartic acid alone.

-

Novel Drug Scaffolds: The inherent stability of the β-peptide bond makes β-Aspartyl-L-leucine an attractive starting point for the design of peptidomimetic drugs.[4] These drugs could be developed to target a variety of protein-protein interactions, which are often challenging for small molecules to disrupt.[4][5]

A Roadmap for Investigation: Experimental Protocols

To validate these hypotheses, a systematic experimental approach is required. The following protocols provide a detailed framework for the synthesis, purification, and biological characterization of β-Aspartyl-L-leucine.

Chemical Synthesis and Purification

The synthesis of β-Aspartyl-L-leucine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, with the key step being the use of a protected β-aspartic acid building block.

Protocol 1: Solid-Phase Synthesis of β-Aspartyl-L-leucine

-

Resin Preparation: Start with a pre-loaded L-leucine resin (e.g., L-Leucine-2-chlorotrityl resin).

-

Deprotection: Remove the Fmoc protecting group from L-leucine using a 20% piperidine solution in DMF.

-

Coupling: Couple Fmoc-L-β-Asp(OtBu)-OH to the deprotected L-leucine using a coupling agent such as HBTU in the presence of a base like DIPEA.

-

Final Deprotection and Cleavage: Remove the Fmoc group from the β-aspartic acid residue. Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

In Vitro Biological Assays

Protocol 2: Assessment of Proteolytic Stability

-

Incubate β-Aspartyl-L-leucine and its α-isomer (as a control) with various proteases (e.g., trypsin, chymotrypsin, pepsin) and in human serum.

-

At different time points, quench the reaction and analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

Protocol 3: mTOR Signaling Pathway Activation

-

Culture a relevant cell line (e.g., C2C12 myoblasts).

-

Treat the cells with varying concentrations of β-Aspartyl-L-leucine, L-leucine (positive control), and a vehicle control.

-

After incubation, lyse the cells and perform Western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as p70S6K and 4E-BP1.

Caption: Proposed activation of the mTOR signaling pathway by β-Aspartyl-L-leucine.

Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of β-Aspartyl-L-leucine in biological matrices are crucial for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of peptides.[]

Protocol 4: HPLC Analysis of β-Aspartyl-L-leucine

-

Sample Preparation: Precipitate proteins from biological samples (e.g., plasma, tissue homogenates) using acetonitrile or perchloric acid. Centrifuge and collect the supernatant.

-

Derivatization (Optional but Recommended for UV detection): Derivatize the amino groups with a chromophore such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) for enhanced UV detection.[7]

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).

-

Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the derivatizing agent or at ~210 nm for the underivatized peptide bond.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the analysis of peptides in complex biological samples.[][9]

Protocol 5: LC-MS/MS Quantification of β-Aspartyl-L-leucine

-

Sample Preparation: Perform protein precipitation as described for HPLC. An additional solid-phase extraction (SPE) step may be necessary for cleaner samples.[9]

-

LC Separation: Use a C18 column with a fast gradient to separate the analyte from matrix components.

-

MS/MS Detection: Employ electrospray ionization (ESI) in positive ion mode.[9] Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for β-Aspartyl-L-leucine and an internal standard.

Caption: A typical workflow for the LC-MS/MS analysis of β-Aspartyl-L-leucine.

Conclusion and Future Horizons

β-Aspartyl-L-leucine represents a fascinating yet understudied molecule with the potential for significant biological activity. Its unique β-peptide linkage suggests inherent stability against enzymatic degradation, a highly desirable trait for therapeutic agents. The established roles of its constituent amino acids in metabolism and cell signaling provide a logical starting point for investigating its function. This guide has laid out a comprehensive framework for such investigations, from chemical synthesis and in vitro assays to sophisticated analytical techniques. The exploration of β-Aspartyl-L-leucine and other β-peptides holds immense promise for uncovering novel biological pathways and for the development of a new generation of stable and effective peptide-based therapeutics. The path forward requires rigorous and innovative research, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting journey.

References

-

Human Metabolome Database. (2022). L-beta-aspartyl-L-leucine (HMDB0011166). Retrieved from [Link]

-

Wikipedia. (2024). Leucine. Retrieved from [Link]

- Seebach, D., & Gardiner, J. (2008). β-Peptidic foldamers. Accounts of Chemical Research, 41(10), 1366–1375.

- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 51(5), 244-247.

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.

- Critzer, J. A., & Schepartz, A. (2010). β-Peptides as inhibitors of protein–protein interactions. Peptide Science, 94(5), 626–633.

- Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(22), 8975–8991.

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

Rehman, F. U. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus. Retrieved from [Link]

-

Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]

-

Wikipedia. (2023). Beta-peptide. Retrieved from [Link]

-

World Scientific. (2010). Applications of β-Peptides in Chemistry, Biology, and Medicine. Retrieved from [Link]

- Johnson, L. M., & Gellman, S. H. (2013). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 983, 19-40.

-

PubChem. (n.d.). L-beta-aspartyl-L-leucine. Retrieved from [Link]

- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. EFSA Journal, 16(1), e05141.

- Google Patents. (n.d.). Method of preparing leucine.

-

Hilaris Publisher. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

-

ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]

-

ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives. Retrieved from [Link]

- Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 981–987.

-

Elearn College. (2024). Peptides: Revolutionizing Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). beta-Peptides: from structure to function. Retrieved from [Link]

- Glover, D. J., & Wilson, A. J. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. The Analyst, 137(9), 1991–2005.

Sources

- 1. Leucine - Wikipedia [en.wikipedia.org]

- 2. Beta-peptide [bionity.com]

- 3. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Technical Guide to H-Asp(Leu-OH)-OH: Synthesis, Characterization, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the dipeptide H-Asp(Leu-OH)-OH, also known as Aspartyl-leucine. As a fundamental building block in peptide chemistry, understanding its properties, synthesis, and handling is crucial for its effective application in research and the development of peptide-based therapeutics. This document offers a detailed exploration of its molecular characteristics, a comprehensive protocol for its synthesis via solid-phase peptide synthesis (SPPS), methods for its purification and characterization, and a discussion of its role in the broader context of drug discovery.

Core Molecular Profile

This compound is a dipeptide composed of L-aspartic acid and L-leucine, linked by a peptide bond. Its structure presents a free N-terminus on the aspartic acid residue and a free C-terminus on the leucine residue.

| Property | Value | Source(s) |

| Molecular Formula | C10H18N2O5 | [1][2] |

| Molecular Weight | 246.26 g/mol | [1][2] |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [] |

| Synonyms | Asp-Leu, Aspartyl-leucine, β-Asp-Leu | [4][5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Slightly soluble in water and methanol | [4][5] |

| Melting Point | 143 - 146°C (decomposes) | [4][5] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.

The Causality Behind Experimental Choices

The selection of reagents and conditions in SPPS is critical for a successful synthesis. For this compound, the primary challenge is the prevention of side reactions, particularly aspartimide formation, which can occur at the aspartic acid residue.

-

Resin Selection : A Wang resin is a suitable choice for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to the resin is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) to yield the desired product.[6]

-

Protecting Groups :

-

Fmoc Group : The α-amino groups of the amino acids are protected with the base-labile Fmoc group. This allows for selective deprotection without affecting the acid-labile side-chain protecting groups.

-

tBu Group : The side chain of aspartic acid contains a carboxylic acid that must be protected to prevent it from reacting during peptide bond formation. The tert-butyl (tBu) ester is a common choice as it is stable to the basic conditions of Fmoc removal but is cleaved by TFA during the final cleavage step.[7]

-

-

Aspartimide Formation : A significant side reaction in peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, especially when the following amino acid is small and unhindered. This can lead to racemization and the formation of β-aspartyl peptides.[8][9] To mitigate this, the use of Fmoc-Asp(OtBu)-OH is standard practice.[10][11][12] For particularly sensitive sequences, other protecting groups or the addition of an acid to the piperidine solution for Fmoc deprotection can be considered.[1][7]

Experimental Workflow

The following diagram illustrates the key stages in the solid-phase synthesis of this compound.

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.

Materials:

-

Fmoc-Leu-Wang resin (0.1 mmol)

-

Fmoc-Asp(OtBu)-OH (0.5 mmol)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol)

-

OxymaPure® (0.5 mmol)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-Leu-Wang resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[13]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Asp(OtBu)-OH:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.5 mmol), OxymaPure® (0.5 mmol), and DIC (0.5 mmol) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test (a negative test indicates the absence of free primary amines).

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal aspartic acid.

-

Final Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization

The crude this compound must be purified and its identity and purity confirmed.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for peptide purification.[16]

-

Principle : The separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The peptide is eluted by a gradient of increasing organic solvent (typically acetonitrile).

-

Typical Protocol :

-

Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).

-

Inject the sample onto a semi-preparative C18 column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution at 210-220 nm.[16]

-

Collect the fractions corresponding to the major peak.

-

Lyophilize the pure fractions to obtain the final product.

-

Characterization

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The expected monoisotopic mass for C10H18N2O5 is approximately 246.12 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the dipeptide.

-

Expected ¹H NMR Signals:

-

Leucine Residue:

-

Signals for the two methyl groups of the isobutyl side chain (doublets, ~0.9 ppm).

-

A multiplet for the γ-CH (~1.7 ppm).

-

Multiplets for the β-CH2 (~1.6 ppm).

-

A multiplet for the α-CH (~4.2 ppm).

-

-

Aspartic Acid Residue:

-

A multiplet for the β-CH2 (~2.8 ppm).

-

A multiplet for the α-CH (~4.5 ppm).

-

-

Amide and Amine Protons: Broad signals for the amide NH and the N-terminal NH3+ protons. The chemical shifts of these protons are dependent on the solvent, concentration, and temperature.[17]

-

Role in Drug Development

While this compound itself is unlikely to be a therapeutic agent due to its small size and rapid degradation in vivo, it is a valuable building block in the development of more complex peptide-based drugs.[2]

Incorporation into Larger Peptides

This compound serves as a dipeptide synthon in the synthesis of larger, biologically active peptides. The presence of aspartic acid and leucine residues in a peptide sequence can influence its conformation, solubility, and interaction with biological targets. For example, charged residues like aspartic acid can be crucial for receptor binding, while hydrophobic residues like leucine can be involved in protein-protein interactions.[18]

Peptidomimetics

The structural information from bioactive peptides containing the Asp-Leu motif can be used to design peptidomimetics. These are small molecules that mimic the essential structural features of a peptide but have improved pharmacological properties, such as enhanced stability and oral bioavailability.

Logical Framework for Application

The utility of this compound in drug development can be visualized as a hierarchical process.

Caption: Hierarchical role of this compound in drug development.

Conclusion

This compound is a fundamental dipeptide with well-defined chemical properties. Its synthesis, while requiring careful control to avoid side reactions, is readily achievable through established solid-phase peptide synthesis protocols. For researchers and drug development professionals, a thorough understanding of its synthesis, purification, and characterization is essential for its successful application as a building block in the creation of novel peptide-based therapeutics.

References

-

Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Peptide Science. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Peptide Science. [Link]

-

Aapptec Peptides. Cleavage from Wang Resin. [Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Hichrom. [Link]

- Garcia-Martin, F., et al. (2006). Biopolymers, 84, 566-575.

-

HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 3–32. [Link]

-

Albericio, F., & Carpino, L. A. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 140-143. [Link]

-

Beyermann, M., Bienert, M., & Carpino, L. A. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. [Link]

-

Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]

-

CEM Corporation. Fmoc-Asp(OtBu)-OH. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0028757). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000191). [Link]

-

Merck Millipore. Novabiochem®. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). [Link]

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Wallace, C. (2023, January 19). 1H NMR - OH and NH, Quick and SIMPLE (part 5) [Video]. YouTube. [Link]

-

Padhi, S., et al. (2023). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. Journal of Peptide Science. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fmoc-Asp(OtBu)-OH [cem.com]

- 12. Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Dipeptides

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, represent a burgeoning class of molecules in therapeutic development. Their appeal lies in their high specificity, low toxicity, and structural versatility.[1] Unlike larger peptides, dipeptides often exhibit enhanced stability and the ability to penetrate biological barriers, making them orally available.[2][3][4][5] This guide provides an in-depth exploration of the modern workflows for discovering and synthesizing novel dipeptides, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, ensuring each described protocol is a self-validating system grounded in scientific integrity.

Recent advancements in synthesis and screening technologies have propelled the peptide therapeutics market to a valuation of over $43 billion, with more than 80 peptide drugs globally approved and hundreds more in clinical development.[1][6] This progress underscores the transformative potential of peptides in addressing a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.[1]

Part 1: Discovery of Novel Bioactive Dipeptides

The journey to a novel dipeptide therapeutic begins with the discovery of a bioactive lead compound. Modern discovery strategies have evolved from traditional screening of natural sources to sophisticated computational and high-throughput methods.

High-Throughput Screening (HTS)

High-throughput screening allows for the rapid assessment of large libraries of dipeptides for a specific biological activity. This method is particularly effective for identifying hits against well-defined molecular targets.

The primary advantage of HTS is the ability to test millions of compounds in a short period, significantly reducing the initial discovery timeline.[7] The process can be automated, further enhancing efficiency and reproducibility.[8]

Experimental Protocol: Competitive Binding HTS Assay

This protocol outlines a competitive binding assay to screen a library of dipeptides for their ability to disrupt a known protein-protein interaction (PPI).

-

Plate Preparation : Coat 384-well microplates with the target protein (Protein A) and block non-specific binding sites.

-

Fluorescent Ligand : Add a known fluorescently labeled peptide that binds to Protein A.

-

Library Addition : Introduce the dipeptide library, with each well receiving a unique compound.

-

Incubation : Allow the components to incubate and reach binding equilibrium.

-

Detection : Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by a dipeptide from the library.

-

Hit Identification : Dipeptides that cause a significant change in fluorescence are identified as primary hits.[9]

This method's self-validating nature comes from the direct, measurable competition at the target site. The inclusion of positive and negative controls in each plate is critical for data normalization and hit validation.

In Silico and Computational Design

Computational methods have become indispensable in modern drug discovery, offering a time and cost-effective alternative to traditional screening.[10] These approaches utilize our understanding of molecular interactions to predict the bioactivity of dipeptides.

1.2.1 Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a dipeptide and its biological activity.[11] By analyzing a dataset of dipeptides with known activities, a predictive model can be built to screen virtual libraries of novel compounds.[11]

1.2.2 Structure-Based Drug Design (SBDD)

When the three-dimensional structure of the target protein is known, SBDD can be employed to design dipeptides that bind with high affinity and selectivity. Molecular docking simulations predict the binding conformation and affinity of a dipeptide to a target's binding site.[12] This allows for the rational design of potent inhibitors.[13]

A key advantage of SBDD is the ability to visualize and analyze the molecular interactions driving binding, providing a clear rationale for lead optimization. This approach has been successfully used to develop peptide inhibitors for challenging targets like those involved in antibiotic resistance.[12][13]

Part 2: Chemical Synthesis of Dipeptides

Once a lead dipeptide has been identified, the next critical phase is its chemical synthesis. The choice of synthetic strategy is paramount and depends on factors such as the scale of production, the complexity of the dipeptide, and cost-effectiveness. The two primary methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[14][15]

Solid-Phase Peptide Synthesis (SPPS)

Developed by R.B. Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[16][17] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[18]

Causality behind the choice of SPPS: SPPS is the method of choice for research and development due to its efficiency, ease of automation, and suitability for synthesizing a wide range of peptide lengths.[15][16] The use of excess reagents drives reactions to completion, ensuring high yields.[18]

Experimental Protocol: Fmoc-Based SPPS of a Generic Dipeptide (AA₂-AA₁)

-

Resin Preparation : Start with a pre-loaded Wang resin with the C-terminal amino acid (AA₁) already attached. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from AA₁ by treating the resin with 20% piperidine in DMF.

-

Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Coupling : Activate the carboxyl group of the incoming Fmoc-protected amino acid (AA₂) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the resin.

-

Washing : Wash the resin again with DMF to remove unreacted reagents.

-

Cleavage and Deprotection : Once the synthesis is complete, cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification : Precipitate the crude dipeptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Liquid-Phase Peptide Synthesis (LPPS)

Also known as solution-phase synthesis, LPPS is the classical method where all reactions are carried out in solution.[19] While more labor-intensive than SPPS due to the need for purification after each step, LPPS offers advantages for the large-scale production of short peptides like dipeptides and can be more cost-effective.[19][20][21]

Causality behind the choice of LPPS: For commercial manufacturing of simple dipeptides, LPPS is often preferred.[19] It allows for easier scale-up, and purification of intermediates can sometimes be achieved by crystallization, avoiding costly chromatography.[21]

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide chain anchored to an insoluble resin.[17][22] | All reactions occur in solution.[19][20] |

| Purification | Simple filtration and washing after each step.[18] | Requires purification (e.g., extraction, crystallization) after each step.[19] |

| Reagent Use | Requires excess reagents to drive reactions.[18] | Can use fewer excess reagents.[21] |

| Automation | Easily automated.[6][8] | More challenging to automate. |

| Scalability | Ideal for research to moderate scale.[22] | Well-suited for large-scale, commercial production of short peptides.[19][20] |

| Primary Use Case | Rapid synthesis of diverse and longer peptides.[15] | Economical production of di- and tripeptides.[19] |

Enzymatic Synthesis

An emerging alternative to chemical synthesis is the use of enzymes, such as proteases, to catalyze the formation of peptide bonds.[8] This approach offers high specificity and occurs under mild reaction conditions, which can be advantageous for sensitive substrates.[23][24] Enzymatic synthesis can be performed in aqueous or organic-aqueous biphasic systems to shift the reaction equilibrium towards synthesis rather than hydrolysis.[25]

Part 3: Advanced Strategies and Future Outlook

The field of dipeptide therapeutics is continually evolving, with innovative strategies being developed to overcome inherent limitations and enhance therapeutic potential.

Peptidomimetics and Structural Modification

To improve metabolic stability and bioavailability, dipeptides can be modified to create peptidomimetics.[14] These are molecules that mimic the structure and function of the native dipeptide but are more resistant to enzymatic degradation. Strategies include:

-

Incorporation of non-canonical amino acids : Replacing natural L-amino acids with D-amino acids or other non-natural variants can block protease recognition.[26]

-

Backbone modification : Altering the peptide bond itself can confer resistance to hydrolysis.

Dipeptide Prodrugs

A prodrug strategy involves chemically modifying a dipeptide to improve its pharmacokinetic properties, such as solubility or membrane permeability.[27][28] The modification is designed to be cleaved in vivo, releasing the active dipeptide.[29] For example, dipeptide prodrugs have been designed to target intestinal peptide transporters, thereby enhancing oral absorption and evading efflux pumps that would otherwise limit bioavailability.[30][31]

The Future of Dipeptide Discovery and Synthesis

The integration of artificial intelligence and machine learning is set to revolutionize dipeptide design.[1] AI can predict structure-activity relationships with high accuracy, enabling the de novo design of dipeptides with desired properties.[1] In synthesis, flow chemistry and automated platforms are improving efficiency, precision, and scalability.[8][32] These technological advancements will undoubtedly accelerate the journey of novel dipeptides from the laboratory to the clinic, offering new therapeutic solutions for a host of unmet medical needs.[8]

References

-

A two-step enzymatic synthesis of dipeptides. PubMed. [Link]

-

What Is Liquid Phase Peptide Synthesis? Methods & Uses. Neuland Labs. [Link]

-

Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. [Link]

-

The Future of Peptide Synthesis: Trends and Innovations. LinkedIn. [Link]

-

Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. LinkedIn. [Link]

-

Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. ASM Journals. [Link]

-

Enzymatic synthesis of new antimicrobial peptides for food purposes. Frontiers. [Link]

-

The power of peptide therapeutics: Advancements and methods in peptide drug development. Sterling Pharma Solutions. [Link]

-

Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. ASM Journals. [Link]

-

Recent Advances in the Solid- and Solution-Phase Synthesis of Peptides and Proteins Using Microflow Technology. ACS Publications. [Link]

-

Design of Peptide-Based Prodrug Chemistry and Its Application to Glucagon-like Peptide I. University of Nebraska - Lincoln. [Link]

-

Novel Technologies for Dipeptide Drugs Design and their Implantation. National Center for Biotechnology Information. [Link]

-

Introduction to Peptide Synthesis. National Center for Biotechnology Information. [Link]

-

Dipeptide Prodrug Approach to Evade Efflux Pumps and CYP3A4 Metabolism of Lopinavir. National Center for Biotechnology Information. [Link]

-

Design and synthesis of novel bioactive peptides and peptidomimetics. PubMed. [Link]

-

Liquid-Phase Peptide Synthesis (LPPS) Technology. CD Formulation. [Link]

-

In Silico Rational Design and Virtual Screening of Bioactive Peptides Based on QSAR Modeling. ACS Omega. [Link]

-

Peptide Synthesis Strategies. AmbioPharm. [Link]

-

What is Solid-phase Peptide Synthesis?. Powder Systems. [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). GenScript. [Link]

-

The Dipeptide Monoester Prodrugs of Floxuridine and Gemcitabine—Feasibility of Orally Administrable Nucleoside Analogs. MDPI. [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

-

Enzymatic synthesis of peptides on a solid support. ResearchGate. [Link]

-

Novel Technologies for Dipeptide Drugs Design and their Implantation. PubMed. [Link]

-

Novel Technologies for Dipeptide Drugs Design and their Implantation. ResearchGate. [Link]

-

High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. National Center for Biotechnology Information. [Link]

-

Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

-

DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

-

Design and Synthesis of New Peptidomimetics as Potential Inhibitors of MurE. ResearchGate. [Link]

-

The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. Purdue University. [Link]

-